(1-Methanesulfonyl-piperidin-4-yl)-acetic acid
CAS No.: 423722-27-4
Cat. No.: VC2617841
Molecular Formula: C8H15NO4S
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 423722-27-4 |
|---|---|
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | 2-(1-methylsulfonylpiperidin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C8H15NO4S/c1-14(12,13)9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
| Standard InChI Key | OBQRJDKKTBFCTK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)CC(=O)O |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)CC(=O)O |
Introduction
Basic Chemical Properties
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid is identified by its CAS registry number 423722-27-4 and has a molecular formula of C8H15NO4S . Its molecular weight ranges between 221.27-221.28 g/mol, with the exact mass calculated as 221.07200 . The compound is characterized by a piperidine ring structure with specific functional group attachments at the 1- and 4-positions .
Table 1: Basic Chemical Information of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid
| Property | Value |
|---|---|
| CAS Number | 423722-27-4 |
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 221.27-221.28 g/mol |
| Exact Mass | 221.07200 |
| PSA | 83.06000 |
| LogP | 1.15140 |
The compound has a Polar Surface Area (PSA) of 83.06000 and a calculated LogP value of 1.15140, indicating moderate lipophilicity and potential for membrane permeability . These properties are significant considerations when evaluating the compound's pharmaceutical potential.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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1-(Methylsulfonyl)-4-piperidineacetic acid
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4-Piperidineacetic acid, 1-(methylsulfonyl)-
These alternative names reflect different naming conventions but refer to the identical chemical structure. The consistent identification by CAS number ensures accuracy across different nomenclature systems.
Structural Characteristics
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid features a six-membered piperidine ring as its core structure. The compound has two key functional groups:
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A methanesulfonyl (mesyl) group attached to the nitrogen atom at position 1 of the piperidine ring
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An acetic acid moiety (-CH2COOH) attached at position 4 of the piperidine ring
This structural arrangement contributes to the compound's chemical behavior, including its acid-base properties, solubility characteristics, and potential for hydrogen bonding. The presence of the sulfonyl group increases the electron-withdrawing effect on the piperidine nitrogen, while the acetic acid moiety provides a site for potential derivatization or conjugation in synthetic applications.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid provides valuable structural confirmation. The reported chemical shifts are as follows:
δ 1.29-1.54 (2H, m), 1.80-2.03 (3H, m), 2.35 (2H, d, J=6.6Hz), 2.69 (2H, dt, J=2.2, 12.0Hz), 2.78 (3H, s), 3.75-3.88 (2H, m)
This spectral data provides insight into the hydrogen environments within the molecule. The signal at δ 2.78 (3H, s) corresponds to the methyl group of the methanesulfonyl moiety, while the signal at δ 2.35 (2H, d, J=6.6Hz) likely represents the methylene group of the acetic acid substituent. The multiplicity patterns reflect the complex coupling relationships between hydrogens in the piperidine ring system.
Synthesis Methods
The synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid typically involves the hydrolysis of its ester derivative. The documented synthesis pathway includes the following steps:
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The ester precursor [1-(Methylsulfonyl)-4-piperidinyl] acetate is dissolved in methanol
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Sodium hydroxide solution and water are added to the mixture
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The reaction is stirred for approximately 8 hours
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The mixture is neutralized with hydrochloric acid
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The organic solvent (methanol) is evaporated
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The aqueous layer is extracted with ethyl acetate
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The extract is dried over anhydrous magnesium sulfate
This synthetic approach represents a standard ester hydrolysis procedure for obtaining carboxylic acid derivatives. The process is suitable for both laboratory-scale preparation and potential scale-up for larger quantities.
Research Applications
Pharmaceutical Research
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid has been investigated in pharmaceutical research contexts. Patent literature (WO1997049698A1) indicates its potential utility in developing piperidine acetic acid derivatives with pharmacological applications . The patent describes compounds containing this structural motif, suggesting possible therapeutic relevance.
Structural Building Block
The compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature—featuring both a reactive carboxylic acid group and a nitrogen-containing heterocycle—makes it suitable for incorporation into more complex molecular architectures .
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | M354228 | 10mg | $45 |
| AK Scientific | 3117AE | 500mg | $590 |
| Matrix Scientific | 067602 | 250mg | $260 |
| Matrix Scientific | 067602 | 1g | $615 |
| AK Scientific | 3117AE | 1g | $880 |
This pricing information suggests that the compound is primarily marketed for research purposes rather than bulk industrial applications . The premium pricing for smaller quantities is consistent with its specialized research applications.
Related Compounds and Derivatives
The structural motif found in (1-Methanesulfonyl-piperidin-4-yl)-acetic acid appears in related compounds with potential pharmaceutical relevance. For instance, the patent literature mentions derivatives such as:
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4-[3-methanesulfonyl-5-(2-piperidin-4-yl-(E)-vinyl)-indazol-1-yl]-piperidin-1-yl acetic acid
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4-[3-methanesulfonyl-5-(2-piperidin-4-yl-ethyl)-indazol-1-yl]-piperidin-1-yl-acetic acid
These compounds incorporate the core structure of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid into more complex molecular frameworks, potentially for specialized pharmaceutical applications.
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